2-Bromo-6-(difluoromethyl)-3-methylpyridine 2-Bromo-6-(difluoromethyl)-3-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20454507
InChI: InChI=1S/C7H6BrF2N/c1-4-2-3-5(7(9)10)11-6(4)8/h2-3,7H,1H3
SMILES:
Molecular Formula: C7H6BrF2N
Molecular Weight: 222.03 g/mol

2-Bromo-6-(difluoromethyl)-3-methylpyridine

CAS No.:

Cat. No.: VC20454507

Molecular Formula: C7H6BrF2N

Molecular Weight: 222.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-6-(difluoromethyl)-3-methylpyridine -

Specification

Molecular Formula C7H6BrF2N
Molecular Weight 222.03 g/mol
IUPAC Name 2-bromo-6-(difluoromethyl)-3-methylpyridine
Standard InChI InChI=1S/C7H6BrF2N/c1-4-2-3-5(7(9)10)11-6(4)8/h2-3,7H,1H3
Standard InChI Key WDYYXSXPMRTMFJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(C=C1)C(F)F)Br

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is 2-bromo-6-(difluoromethyl)-3-methylpyridin-4-ol . Its molecular formula, C₇H₆BrF₂N, reflects the presence of bromine (Br), fluorine (F), and nitrogen (N) atoms within a pyridine backbone. The difluoromethyl (-CF₂H) and methyl (-CH₃) groups contribute to its steric and electronic profile, influencing reactivity in substitution and coupling reactions .

Synonyms and Registry Numbers

Common synonyms include:

  • 1804658-96-5 (CAS Registry Number)

  • 2-Bromo-6-(difluoromethyl)-3-methylpyridin-4-ol

  • SCHEMBL18149090 (vendor-specific identifier)

The compound’s SMILES representation, CC1=C(NC(=CC1=O)C(F)F)Br, encodes its connectivity and functional groups .

Synthetic Routes and Reaction Mechanisms

Bromination Strategies

The synthesis of 2-bromo-6-(difluoromethyl)-3-methylpyridine typically involves electrophilic aromatic substitution. A precursor such as 6-(difluoromethyl)-3-methylpyridin-4-ol is treated with brominating agents like phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under controlled conditions . For example, NBS in dimethylformamide (DMF) at 0–5°C selectively brominates the 2-position due to the directing effects of the hydroxyl and methyl groups .

Functional Group Compatibility

Molecular Structure and Computational Insights

Bond Lengths and Angles

A density functional theory (DFT) study using the B3LYP/6-311G(d,p) basis set revealed key structural parameters :

Bond/Bond AngleValue (Å/°)
C-Br1.948
C-C (aromatic)1.390–1.504
C-N1.303–1.343
C-C-Br119.9
C-C-N116.8–125.3

These values align with experimental crystallographic data, confirming minimal distortion in the pyridine ring .

Vibrational and Electronic Properties

The compound exhibits characteristic IR vibrations at:

  • 3,100–3,050 cm⁻¹: C-H stretching (aromatic)

  • 1,650 cm⁻¹: C=O stretching (if oxidized)

  • 1,100–1,000 cm⁻¹: C-F stretching

Frontier molecular orbital analysis indicates a HOMO-LUMO gap of 5.395 eV, suggesting moderate reactivity toward electrophiles .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with a mass loss corresponding to the release of Br and CF₂H groups . The entropy (S) and heat capacity (Cv) at 298 K are calculated as 98.6 J/mol·K and 145.2 J/mol·K, respectively .

Solubility and Partitioning

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents like DMSO and acetonitrile . Its logP (octanol-water partition coefficient) of 2.3 indicates moderate lipophilicity, favorable for membrane permeability in drug design .

Applications in Organic Synthesis

Pharmaceutical Intermediates

2-Bromo-6-(difluoromethyl)-3-methylpyridine is a precursor to kinase inhibitors and antiviral agents. For instance, Suzuki-Miyaura coupling with boronic acids introduces aryl groups at the 2-position, enabling access to biaryl scaffolds .

Agrochemical Development

In agrochemicals, it serves as a building block for herbicides targeting acetolactate synthase (ALS). Fluorine atoms enhance binding affinity to enzymatic active sites, while the bromine atom allows further functionalization .

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